

Fruquintinib drug interaction management

CYP3A inhibitors

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Compound Focus: Fruquintinib

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Clinical Management Summary

The table below summarizes the quantitative pharmacokinetic (PK) effects and clinical management recommendations for **fruquintinib** co-administered with CYP3A modulators.

Precipitant Drug	Effect on Fruquintinib PK	Effect on Metabolite M11 PK	Clinical Recommendation
Itraconazole (Strong CYP3A Inhibitor)	↑ AUC by ~10% (Not clinically meaningful) [1] [2]	↓ AUC by 44-55% [1] [2]	No dose adjustment required [1] [2]
Rifampin (Strong CYP3A Inducer)	↓ Cmax by 12%; ↓ AUC by 65% [1] [2]	↑ Cmax by 2.3-fold; Marginal effect on AUC [1] [2]	Avoid concomitant use [1] [2] [3]

Detailed Experimental Protocols

The following sections detail the methodologies from the pivotal clinical studies that generated the data above.

Study NCT04557397: Effect of CYP3A Inhibition (Itraconazole)

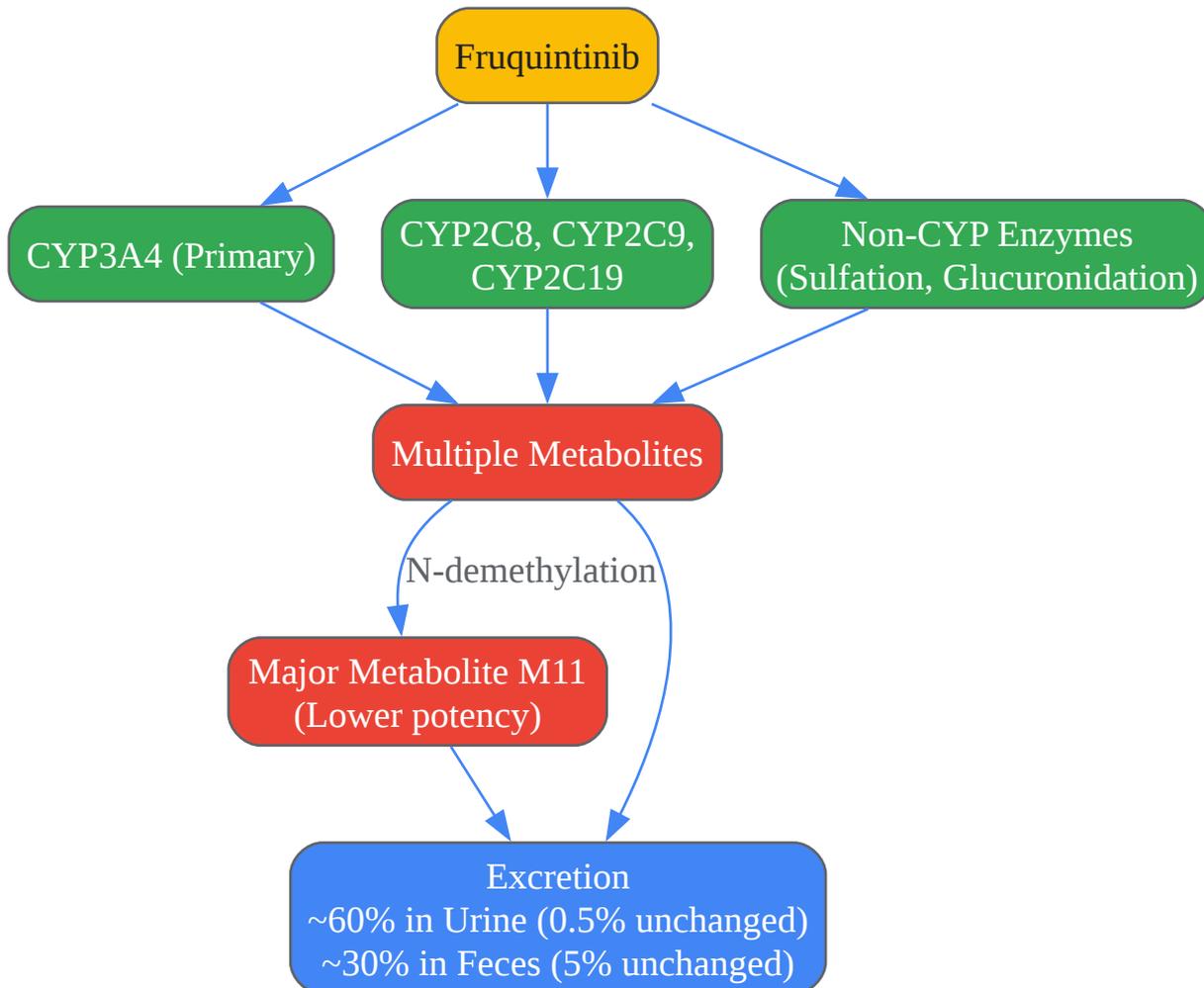
- **Objective:** To evaluate the effect of the strong CYP3A inhibitor itraconazole on the PK of a single dose of **fruquintinib** [2].
- **Design:** A single-center, open-label, 2-period, fixed-sequence study in 14 healthy subjects [2].
 - **Period 1 (Reference):** A single oral 5 mg dose of **fruquintinib** under fasted conditions.
 - **Period 2 (Test):** A single oral 5 mg dose of **fruquintinib** co-administered with itraconazole under fasted conditions.
- **Dosing Regimen:**
 - **Itraconazole:** 200 mg administered twice daily on Study Day 15, followed by once daily on Days 16-25.
 - **Fruquintinib (Test):** A single 5 mg dose administered on Study Day 19, one hour after the itraconazole dose [2].
- **PK Sampling:** Blood samples for PK analysis were collected before **fruquintinib** dosing and over 168 hours after dosing [2].
- **Primary Endpoints:** **Fruquintinib** and M11 metabolite systemic exposure (AUC) and maximum plasma concentration (C_{max}) [1] [2].

Study NCT04557397: Effect of CYP3A Induction (Rifampin)

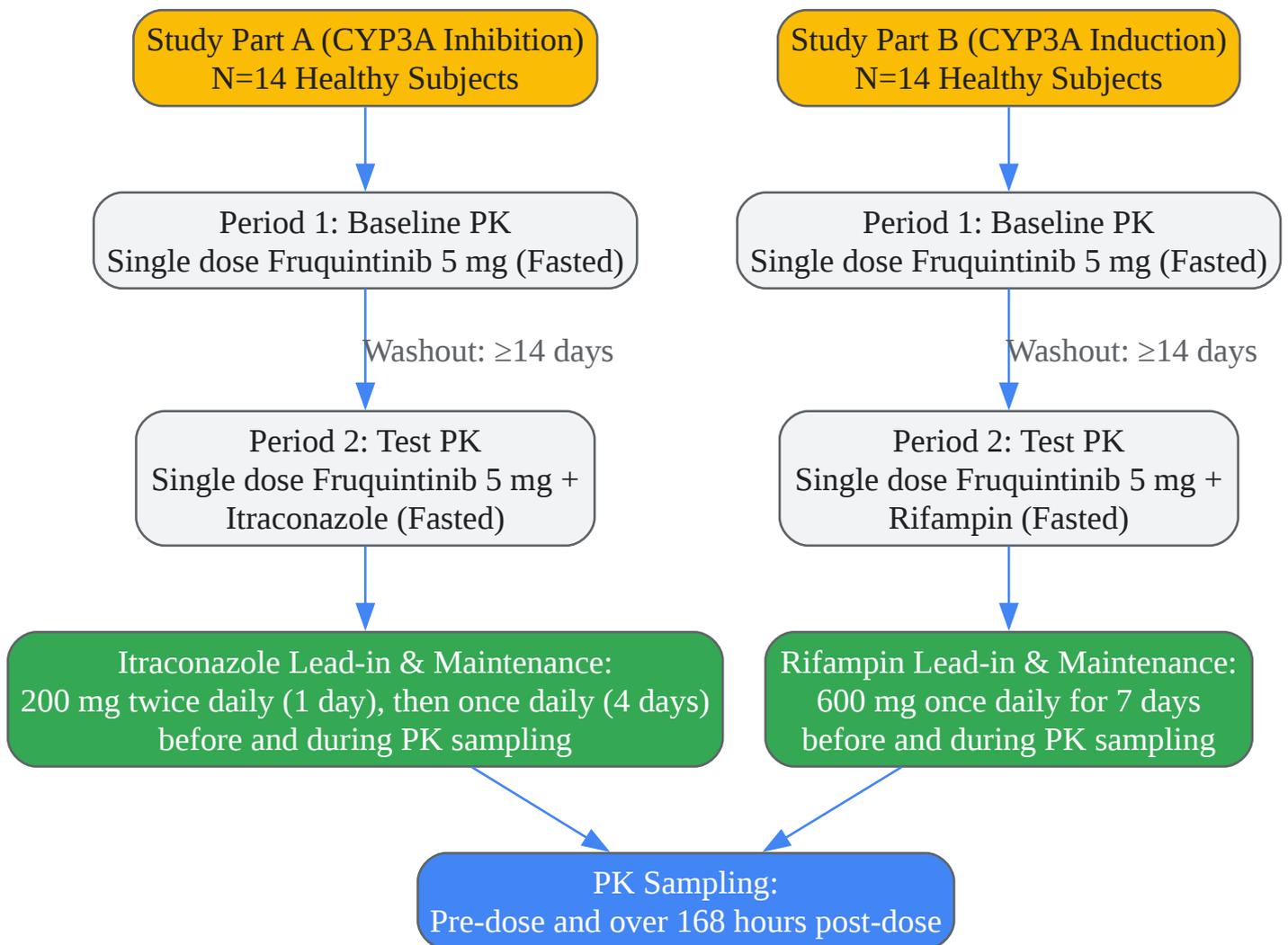
- **Objective:** To evaluate the effect of the strong CYP3A inducer rifampin on the PK of a single dose of **fruquintinib** [2].
- **Design:** A single-center, open-label, 2-period, fixed-sequence study in 14 healthy subjects [2].
 - **Period 1 (Reference):** A single oral 5 mg dose of **fruquintinib** under fasted conditions.
 - **Period 2 (Test):** A single oral 5 mg dose of **fruquintinib** co-administered with rifampin under fasted conditions.
- **Dosing Regimen:**
 - **Rifampin:** 600 mg administered once daily for 14 consecutive days (from Study Day 8 to Day 21).
 - **Fruquintinib (Test):** A single 5 mg dose administered on Study Day 15, one hour after the rifampin dose [2].
- **PK Sampling:** Blood samples for PK analysis were collected before **fruquintinib** dosing and over 168 hours after dosing [2].
- **Primary Endpoints:** **Fruquintinib** and M11 metabolite systemic exposure (AUC) and maximum plasma concentration (C_{max}) [1] [2].

Fruquintinib Metabolism and DDI Study Design

The following diagrams illustrate **fruquintinib**'s metabolic pathways and the sequence of the DDI clinical studies.



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Key Takeaways for Researchers

- **Mechanistic Insight:** The significant reduction in **fruquintinib** exposure with rifampin underscores that **CYP3A-mediated metabolism is a major elimination pathway** for **fruquintinib** in humans, confirming in vitro findings [2] [4].
- **Metabolite Activity:** The major metabolite M11 has approximately 10 times lower potency for inhibiting VEGFR-2 compared to the parent drug. Therefore, changes in M11 exposure (as seen with itraconazole) are not considered clinically meaningful on the overall pharmacological activity [2].
- **Integrated Evidence:** These DDI study results are aligned with the official prescribing information, which explicitly advises avoiding concomitant use with strong CYP3A inducers like rifampin and states that no dose adjustment is needed with CYP3A inhibitors [3].

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